2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group attached to a sulfonylated azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the nucleophilic ring-opening of epoxides with sulfonamides, followed by further functionalization to introduce the isobutylsulfonyl and benzonitrile groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl groups would yield sulfonic acids, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzonitrile group can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated azetidines and benzonitrile derivatives, such as:
- 2-(Azetidin-1-yl)sulfonylbenzonitrile
- 3-(Isobutylsulfonyl)azetidine
- 4-(Isobutylsulfonyl)benzonitrile
Uniqueness
What sets 2-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzonitrile apart from these similar compounds is the combination of the azetidine ring with both isobutylsulfonyl and benzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-11(2)10-21(17,18)13-8-16(9-13)22(19,20)14-6-4-3-5-12(14)7-15/h3-6,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSGHOGOKYBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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